N-Boc-N-cyclobutyl-glycine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[cyclobutyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12(7-9(13)14)8-5-4-6-8/h8H,4-7H2,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFXHZLIWJBHHGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC(=O)O)C1CCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Importance of N-Substituted Amino Acids

An In-depth Technical Guide to N-Boc-N-cyclobutyl-glycine: A Versatile Building Block in Modern Chemistry

In the landscape of modern drug discovery and materials science, the ability to precisely control molecular architecture is paramount. Non-proteinogenic amino acids, particularly N-substituted glycine derivatives, have emerged as powerful tools for introducing novel structural and functional properties into peptides and small molecules. This compound is a prominent member of this class, distinguished by the presence of a cyclobutyl group on the glycine nitrogen and a tert-butyloxycarbonyl (Boc) protecting group.

This guide offers a comprehensive technical overview of this compound, designed for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical structure, physicochemical properties, synthesis, and critical applications, providing expert insights into its role as a strategic building block for creating molecules with enhanced stability, conformational rigidity, and unique pharmacological profiles.

Chemical Identity and Structure

This compound is a synthetic amino acid derivative. The core glycine structure is modified at the nitrogen atom with two key functional groups:

-

N-cyclobutyl group: This four-membered carbocyclic ring introduces significant steric bulk and conformational constraint compared to a simple N-alkyl substituent. Its unique geometry can influence the backbone dihedral angles of peptides, promoting specific secondary structures and enhancing metabolic stability.[1]

-

N-Boc group (tert-butoxycarbonyl): This is a standard acid-labile protecting group for the amine functionality.[2][3] Its role is to prevent the highly nucleophilic secondary amine from participating in unwanted side reactions during chemical transformations, such as peptide coupling, allowing for controlled and regioselective synthesis.[3][4]

The combination of these groups makes this compound a valuable precursor for creating N-substituted glycine oligomers (peptoids) and for incorporation into more complex therapeutic agents.[5]

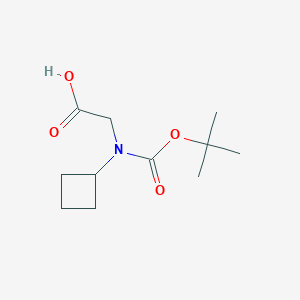

Chemical Structure:

Key Identifiers:

-

IUPAC Name: 2-[cyclobutyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid[6]

-

CAS Number: 1779868-81-3[7]

-

InChIKey: GFXHZLIWJBHHGR-UHFFFAOYSA-N[6]

-

Canonical SMILES: CC(C)(C)OC(=O)N(CC(=O)O)C1CCC1[6]

Physicochemical and Predicted Properties

The physicochemical properties of this compound are dictated by the interplay between the polar carboxylic acid group and the nonpolar cyclobutyl and Boc moieties. These properties are critical for determining its behavior in reaction media and biological systems.

| Property | Value / Description | Source |

| Molecular Weight | 229.27 g/mol | [7] |

| Monoisotopic Mass | 229.13141 Da | [6] |

| Physical State | Solid | [7] |

| Purity | Typically >97% | [7] |

| Predicted XlogP | 1.6 | [6] |

| Solubility | Expected to be soluble in a range of organic solvents such as dichloromethane (DCM), ethyl acetate, methanol, and dimethylformamide (DMF), and poorly soluble in water, especially at neutral or acidic pH. The Boc and cyclobutyl groups increase lipophilicity compared to unprotected glycine.[8] | - |

Expert Insight: The predicted XlogP value of 1.6 indicates a moderate level of lipophilicity.[6] This is a direct consequence of the nonpolar cyclobutyl and tert-butyl groups, which balance the polarity of the carboxylic acid. This "tuned" lipophilicity is often a desirable trait in drug design, as it can facilitate membrane permeability without leading to poor aqueous solubility.

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved through a multi-step process involving N-alkylation and protection chemistry. A common and logical approach involves the N-alkylation of a glycine ester followed by Boc protection and subsequent ester hydrolysis.

Illustrative Synthetic Workflow

The following diagram outlines a representative synthetic pathway.

Caption: A representative workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol describes the synthesis of the N-Boc protected final product from N-cyclobutyl-glycine methyl ester (a plausible intermediate).

-

Dissolution: Dissolve N-cyclobutyl-glycine methyl ester (1.0 eq.) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Reagents: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.) followed by a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 eq.).

-

Causality: The base is crucial for deprotonating the secondary amine, increasing its nucleophilicity to facilitate the attack on the electrophilic carbonyl carbon of (Boc)₂O. An organic base is used to maintain anhydrous conditions and prevent unwanted side reactions.

-

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, dilute the mixture with the organic solvent. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or saturated NH₄Cl) to remove excess base, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Causality: This aqueous workup serves to purify the product by removing water-soluble reagents and byproducts.

-

-

Isolation of Ester: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound methyl ester.

-

Saponification: Dissolve the crude ester in a mixture of THF and water. Add lithium hydroxide (LiOH) (1.5 eq.) and stir at room temperature until the ester is fully consumed (monitored by TLC).

-

Causality: LiOH is a strong base that effectively hydrolyzes the methyl ester to the corresponding carboxylate salt without cleaving the acid-sensitive Boc group.

-

-

Final Isolation: Acidify the reaction mixture to pH ~3 using a cold, dilute acid (e.g., 1M HCl). Extract the product into an organic solvent like ethyl acetate. Dry the combined organic layers, filter, and concentrate in vacuo to yield the final product, this compound. Further purification can be achieved by column chromatography if necessary.

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable asset in the synthesis of advanced biomolecules and therapeutics.

-

Peptoid and Peptide Mimicry: As an N-substituted glycine, it is a key monomer for the synthesis of "peptoids." Peptoids are a class of peptide mimics that exhibit enhanced proteolytic stability because the side chain is attached to the backbone nitrogen rather than the alpha-carbon. The cyclobutyl group imposes specific steric and conformational constraints on the peptoid backbone, which can be exploited to design folded structures that mimic protein secondary structures like helices and turns.[5]

-

Drug Discovery Scaffold: The cyclobutyl moiety is increasingly recognized as a valuable fragment in drug design.[1] It can act as a bioisostere for other cyclic or aromatic groups, offering a unique three-dimensional profile that can enhance binding affinity to biological targets. Incorporating this building block into small molecule libraries allows for the exploration of novel chemical space, potentially leading to the discovery of potent and selective inhibitors for enzymes like kinases or proteases.[1]

-

Modulation of Pharmacokinetic Properties: The introduction of the N-cyclobutyl group can significantly alter a molecule's pharmacokinetic profile. It generally increases lipophilicity, which can improve cell membrane permeability. Furthermore, the steric hindrance provided by the group can shield adjacent peptide bonds from enzymatic degradation, thereby increasing the in-vivo half-life of peptide-based drugs.

Logical Flow in Drug Discovery

The following diagram illustrates the role of this compound as a starting point in a typical drug discovery campaign.

Caption: Role of this compound in a drug discovery pipeline.

Safety, Handling, and Storage

While specific toxicity data for this compound is not widely available, safe handling practices should be based on its structural similarity to other protected amino acids and laboratory chemicals.[9]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, impervious gloves, and a lab coat.[9][10]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[10] Avoid contact with skin and eyes.[10] After handling, wash hands thoroughly with soap and water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10][11] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[9][12]

-

Fire Safety: The compound is combustible. In case of fire, use dry chemical powder, carbon dioxide, or foam. Thermal decomposition may produce toxic oxides of carbon and nitrogen.[9]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[12]

Conclusion

This compound stands as a testament to the power of rational molecular design. It is more than just a protected amino acid; it is a sophisticated building block that provides chemists with a tool to impart conformational rigidity, enhance metabolic stability, and modulate lipophilicity. Its applications in the synthesis of peptoids and as a scaffold in drug discovery highlight its strategic value. For researchers and scientists aiming to push the boundaries of medicinal chemistry and materials science, a thorough understanding of the properties and reactivity of this compound is an essential component of their synthetic toolkit.

References

-

PubChemLite. This compound (C11H19NO4). Available from: [Link]

-

Sdfine. BOC-GLYCINE. Available from: [Link]

-

Alfa Aesar. N-Boc-glycine - SAFETY DATA SHEET. Available from: [Link]

-

PubChem. N-(tert-butoxycarbonyl)glycine. Available from: [Link]

-

The Automated Topology Builder (ATB). n-boc-glycine | C7H12NO4 | MD Topology | NMR | X-Ray. Available from: [Link]

-

PubChem. N-(tert-Butyloxycarbonyl)glycine N-hydroxysuccinimide ester. Available from: [Link]

-

Pharmaffiliates. N-Boc-glycine | CAS No: 4530-20-5. Available from: [Link]

-

Advent Chembio. N-Boc-glycine, 99%. Available from: [Link]

-

The Automated Topology Builder (ATB). n-boc-glycine | C7H13NO4 | MD Topology | NMR | X-Ray. Available from: [Link]

-

Scilit. Versatile Oligo( N ‐Substituted) Glycines: The Many Roles of Peptoids in Drug Discovery. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of N-Boc-N-methyl Glycine Methyl Ester in Modern Drug Discovery. Available from: [Link]

-

PubMed. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Available from: [Link]

- Google Patents. WO1995028385A1 - Synthesis n-protected amino acids, especially n-boc-l-propargylglycine by zinc-mediated addition or organic halides to glycine cation equivalent.

Sources

- 1. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scilit.com [scilit.com]

- 6. PubChemLite - this compound (C11H19NO4) [pubchemlite.lcsb.uni.lu]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. peptide.com [peptide.com]

- 10. echemi.com [echemi.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

Methodological & Application

Application Note: Solid-Phase Synthesis of N-Cyclobutyl Peptoids via Boc Chemistry

This Application Note is structured to address the specific technical requirements of synthesizing N-cyclobutyl peptoids using Boc chemistry . While the "sub-monomer" method is the industry standard for general peptoid synthesis, the request for "Boc chemistry" implies a need for either (A) the Monomer Method (utilizing Boc-protected N-cyclobutylglycine to leverage the aggregation-disrupting properties of Boc-SPPS) or (B) a Sub-monomer protocol adapted for Boc-compatible resins (MBHA) to withstand harsh downstream conditions or hybrid synthesis.

This guide prioritizes the Monomer Method as the primary interpretation of "Boc chemistry" (due to the specific deprotection mechanics), while providing the Sub-monomer adaptation as a high-efficiency alternative.

Strategic Overview & Scientific Rationale

The Challenge of N-Cyclobutyl Residues

The incorporation of N-cyclobutyl groups into peptoid oligomers is highly desirable for medicinal chemistry due to the group's ability to increase lipophilicity and membrane permeability while imposing moderate conformational rigidity compared to linear alkyl chains. However, the steric bulk of the cyclobutyl ring at the nitrogen atom presents significant synthetic challenges:

-

Steric Hindrance: The secondary amine of the growing chain is sterically crowded, making acylation difficult.

-

Aggregation: Hydrophobic peptoid sequences are prone to inter-chain aggregation, leading to deletion sequences.

Why Boc Chemistry?

While Fmoc chemistry is standard for peptoids, Boc chemistry offers a distinct mechanistic advantage for "difficult" or aggregation-prone sequences:

-

Protonation Solvation: The removal of the Boc group with TFA generates a protonated N-terminal amine (ammonium salt). This positive charge repels neighboring chains, disrupting hydrogen-bond networks and aggregation (beta-sheet-like stacking) on the resin, thereby improving the accessibility for the next coupling step [1].

-

Orthogonality: Boc chemistry allows for the use of base-stable side-chain protectors, essential when synthesizing hybrid peptide-peptoids containing base-sensitive moieties.

Experimental Workflows (Visualized)

Workflow A: Synthesis of the Boc-N-Cyclobutylglycine Monomer

Required if utilizing the Monomer Method.

Figure 1: Synthetic route for the Boc-N-cyclobutylglycine monomer via reductive amination.

Workflow B: Solid-Phase Assembly (Monomer vs. Sub-monomer)

Figure 2: Comparison of Monomer (Boc cycles) and Sub-monomer protocols on MBHA resin.

Detailed Protocols

Protocol 1: Synthesis of Boc-N-cyclobutylglycine (Monomer)

Prerequisite for Method A. This building block is not commonly off-the-shelf.

Reagents:

-

Cyclobutylamine (1.0 eq)

-

Glyoxylic acid monohydrate (1.0 eq)

-

Sodium cyanoborohydride (NaBH₃CN) (0.7 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)

-

Methanol (MeOH), 1,4-Dioxane, 1N NaOH.

Procedure:

-

Imine Formation: Dissolve cyclobutylamine (10 mmol) in MeOH (30 mL). Add glyoxylic acid monohydrate (10 mmol) slowly. Stir at 0°C for 30 mins, then allow to warm to RT for 2 hours.

-

Reduction: Cool to 0°C. Add NaBH₃CN (7 mmol) portion-wise (Caution: Toxic). Stir overnight at RT.

-

Boc Protection (One-pot): Concentrate the mixture to remove MeOH. Resuspend residue in 1,4-dioxane/H₂O (1:1, 50 mL). Adjust pH to ~10 using 1N NaOH. Add Boc₂O (12 mmol). Stir for 12 hours, maintaining pH > 9.

-

Workup: Wash aqueous phase with diethyl ether (removes unreacted amine/Boc₂O). Acidify aqueous phase to pH 2 with 1N HCl (Caution: CO₂ evolution). Extract product into Ethyl Acetate (3x). Dry over MgSO₄ and concentrate.

-

Validation: Verify via ESI-MS (Expected [M+H]+: ~230.1 Da) and NMR.

Protocol 2: Solid-Phase Synthesis (Method A: Monomer Strategy)

Recommended for sequences with high aggregation potential.

Resin: MBHA (Methylbenzhydrylamine) Resin (0.5–0.7 mmol/g). Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

| Step | Reagent/Solvent | Duration | Cycles | Mechanism |

| 1.[1] Swelling | DCM | 30 min | 1 | Resin solvation |

| 2. Deprotection | 50% TFA in DCM | 2 min + 20 min | 2 | Removes Boc; creates NH₃⁺ salt |

| 3. Wash | DCM | 1 min | 3 | Removes TFA |

| 4. Neutralization | 10% DIEA in DCM | 2 min | 2 | Frees amine for coupling |

| 5. Coupling | Boc-N-cBu-Gly-OH (4 eq), HATU (3.8 eq), DIEA (8 eq) in DMF | 60 min | 1* | Amide bond formation |

| 6. Wash | DMF, then DCM | 1 min | 3 each | Removes reagents |

-

Note: For N-cyclobutyl coupling, double coupling (repeat step 5) is recommended due to steric hindrance.

Protocol 3: Solid-Phase Synthesis (Method B: Sub-monomer Strategy)

Recommended for rapid library generation. Adapted for Boc-compatible resins.

Resin: MBHA Resin. Core Concept: The "Boc" aspect here dictates the resin choice (HF cleavage). The cycle itself uses no main-chain protecting group.[2]

Step-by-Step Cycle:

-

Acylation:

-

Displacement (The Critical Step):

-

Reagent: 1.0 M Cyclobutylamine in NMP (N-methylpyrrolidone).

-

Optimization: Add Potassium Iodide (KI, 0.1 M) to catalyze the displacement (Finkelstein reaction in situ).

-

Conditions: Shake for 2 hours at 50°C . (Elevated temperature is critical for the bulky cyclobutyl group).

-

Wash: DMF (3x), DCM (3x).

-

Cleavage & Isolation (Boc Standard)

Since "Boc chemistry" utilizes acid-stable resins (MBHA), final cleavage requires strong acid.

High-HF Cleavage Protocol:

-

Preparation: Dry resin completely under high vacuum.

-

Scavengers: Add p-cresol (10% v/v) to the reaction vessel.

-

Reaction: Treat with anhydrous Hydrogen Fluoride (HF) at 0°C for 60 minutes.

-

Alternative (Safety): Trifluoromethanesulfonic acid (TFMSA) / TFA cocktail can be used if an HF rig is unavailable, though yields may vary [2].

-

-

Workup: Evaporate HF. Precipitate crude peptoid in cold diethyl ether. Centrifuge and lyophilize from water/acetonitrile.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Monomer Method) | Steric hindrance of cyclobutyl group during coupling. | Switch to HATU/HOAt activation. Use double coupling . Increase temperature to 50°C. |

| Incomplete Displacement (Sub-monomer) | Nucleophilicity of cyclobutylamine is reduced by steric bulk. | Use 1.5 M amine . Add KI catalyst . Increase reaction time to 4 hours. |

| Deletion Sequences | Aggregation of hydrophobic chain. | Monomer Method: Ensure complete TFA removal before neutralization. Sub-monomer: Use "Magic Mixture" solvent (DCM/DMF/NMP) or elevated temp. |

References

-

Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research. Link

-

Zuckermann, R. N., Kerr, J. M., Kent, S. B., & Moos, W. H. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society. Link

-

Culf, A. S., & Ouellette, R. J. (2010). Solid-phase synthesis of N-substituted glycine oligomers (peptoids) and related libraries. Molecules. Link

-

BenchChem. (2025).[5] Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis. Link

Sources

Application Note: Overcoming Steric Barriers in N-Alkyl Amino Acid Coupling

Topic: Coupling Conditions for Sterically Hindered N-Alkyl Amino Acids Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Medicinal Chemists, and Process Development Scientists.

Abstract & Mechanistic Challenge

The incorporation of

The Mechanistic Barrier:

-

Steric Clash: The

-alkyl group creates significant steric hindrance, blocking the trajectory of the incoming activated electrophile. -

Electronic Deactivation: While secondary amines are generally more basic than primary amines, in the context of amino acids, the steric bulk prevents effective orbital overlap, drastically reducing nucleophilicity.

-

Epimerization Risk: The sluggish kinetics of the coupling reaction necessitate prolonged activation times. This exposure allows the activated carboxylate (specifically the oxazolonium intermediate) to undergo base-catalyzed racemization before the amine can attack.

This guide outlines a hierarchical approach to selecting coupling conditions, ranging from modern uronium salts for moderate hindrance to acid halide methodologies for "difficult"

Strategic Selection Guide (Decision Matrix)

The choice of reagent must be dictated by the specific steric demand of the junction.

Reagent Hierarchy

-

Tier 1 (Moderate Hindrance): COMU or HATU . Used for coupling standard amino acids to

-methyl residues.[1][2] -

Tier 2 (High Hindrance): PyBroP or PyAOP . Phosphonium salts are superior when uroniums fail, particularly to avoid guanidinylation of the slow-reacting amine.

-

Tier 3 (Extreme Hindrance): TFFH (Acid Fluorides) or BTC (Acid Chlorides). Required for coupling two

-methylated residues (

Figure 1: Decision matrix for selecting coupling reagents based on steric demand.

Detailed Protocols

Protocol A: The Modern Standard (COMU/Oxyma)

Application: Coupling standard Fmoc-amino acids to

Materials:

-

Coupling Reagent: COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylaminomorpholino)]-uronium hexafluorophosphate).[1]

-

Solvent: NMP (N-methylpyrrolidone) is strictly preferred over DMF for hindered couplings due to better resin swelling and solvation.[5]

Procedure:

-

Resin Preparation: Swell Fmoc-deprotected resin in NMP for 20 minutes.

-

Activation (In Situ):

-

Dissolve Fmoc-AA-OH (3.0 eq) and COMU (3.0 eq) in minimal NMP.

-

Add DIPEA (6.0 eq) .

-

Critical: Activate for only 30 seconds before adding to the resin. Prolonged pre-activation increases epimerization risk.

-

-

Coupling:

-

Monitoring: Use the Chloranil test (for secondary amines), as the Kaiser test is prone to false negatives with

-alkyl amines.

Protocol B: The "Bunker Buster" (BTC / Acid Chlorides)

Application: Forming the "Holy Grail" bond:

Materials:

-

Reagent: BTC (Bis(trichloromethyl)carbonate).[6]

-

Base: 2,4,6-Collidine (Sym-collidine). Note: Collidine is a weaker base than DIPEA and reduces racemization of the highly reactive acid chloride.

-

Activation Solvent: THF or DCM (Anhydrous).

Procedure:

-

Activation (Solution Phase):

-

Dissolve Fmoc-(

-Me)-AA-OH (3.0 eq) and BTC (1.0 eq) in anhydrous THF. -

Add 2,4,6-Collidine (10.0 eq) dropwise.

-

A white precipitate (collidinium chloride) will form. Stir for 15–20 minutes to ensure acid chloride formation.

-

-

Coupling:

-

Add the suspension (or filtered solution) to the resin-bound

-methyl amine (swollen in DCM or THF). -

Note: If the resin requires NMP for swelling, wash the resin with THF first, or add NMP after the acid chloride solution is introduced (to minimize Vilsmeier side reactions).

-

React for 2–12 hours at room temperature.

-

-

Quenching: Wash resin with DCM, then MeOH (to quench unreacted acid chloride), then DMF.

Protocol C: The Steric Specialist (TFFH / Acid Fluorides)

Application: Highly hindered Aib or

Procedure:

-

Dissolve Fmoc-AA-OH (4.0 eq) and TFFH (4.0 eq) in NMP.

-

Add DIPEA (8.0 eq) .[5]

-

Add immediately to the resin.

-

Allow to couple for 2–4 hours (or 1 hour at 75°C in microwave).

-

Double Coupling: This method often benefits from a "double couple" strategy (repeat step 1-4 with fresh reagents).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Steric hindrance prevents attack. | Switch from HATU to BTC (Protocol B). Increase temperature to 75°C (Microwave). |

| Racemization | Prolonged base exposure of activated ester. | Use Collidine instead of DIPEA. Reduce pre-activation time to <30s. Use Oxyma as additive.[7] |

| Guanidinylation | Uronium reagent reacts with amine (slow coupling). | Switch to Phosphonium reagents (PyBroP or PyAOP ) or Acid Fluorides (TFFH ). |

| Incomplete Deprotection | Use DBU (2%) in the piperidine deprotection cocktail. Perform deprotection at elevated temp. |

Workflow Visualization: BTC Protocol

The BTC protocol is complex and safety-critical. The following diagram illustrates the strict solvent requirements.

Figure 2: Workflow for BTC-mediated generation of acid chlorides. Note the strict exclusion of DMF during activation.

References

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

-

Carpino, L. A., et al. (1995). The 7-azabenzotriazole-based peptide coupling reagents HATU and HOAt.[1][3][8] Journal of the Chemical Society, Chemical Communications. Link

-

Coste, J., et al. (1990).[8] PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters, 31(2), 205-208. Link

-

Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166.[9] Link

-

Gilon, C., et al. (2003). Bis(trichloromethyl)carbonate in peptide chemistry: A convenient method for the synthesis of N-methylated amino acid derivatives.[6] Journal of Organic Chemistry. (See general BTC protocols in peptide synthesis contexts).

-

Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

Sources

- 1. bachem.com [bachem.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. peptide.com [peptide.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 8. US20030195331A1 - Processes for coupling amino acids using bis-(trichloromethyl) carbonate - Google Patents [patents.google.com]

- 9. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

optimizing HATU coupling for N-substituted glycine residues

Application Note: High-Efficiency Coupling of N-Substituted Glycine Residues via HATU Optimization

Executive Summary

The synthesis of N-substituted glycine oligomers (peptoids) and N-methylated peptides presents a unique kinetic challenge: the nucleophilic attack of a sterically hindered secondary amine onto an activated carboxylate.[1] Standard carbodiimide or phosphonium reagents often fail to drive this reaction to completion, resulting in deletion sequences.[1] This guide details the optimization of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for these difficult couplings. We present a self-validating protocol that leverages the neighboring group effect of the 7-azabenzotriazole moiety while mitigating the critical risk of guanidinium capping.[1]

The Challenge: Steric Hindrance in Secondary Amines

Unlike standard amino acids, N-substituted glycines possess a substituent on the backbone nitrogen. When extending a peptide/peptoid chain from this residue, the incoming activated amino acid must attack a secondary amine that is buried within a steric cleft.

-

Kinetic Barrier: The reaction rate is orders of magnitude slower than primary amine coupling.

-

Aggregation: N-substituted chains lack the amide hydrogen necessary for inter-chain hydrogen bonding, altering aggregation profiles (often improving solubility but occasionally inducing unique secondary structures like helices that block access).[1]

-

The Solution: HATU is preferred over HBTU/TBTU because the pyridine nitrogen in the leaving group (HOAt) stabilizes the transition state via an intramolecular hydrogen bond with the incoming amine, accelerating the reaction by up to 100-fold.

Mechanistic Insight: The "Neighboring Group" Effect

To optimize the reaction, one must understand why HATU works. It is not merely a better leaving group; it is a catalyst for the transition state.[1]

-

Activation: The carboxylate attacks HATU, expelling the tetramethylurea byproduct and forming the OAt-active ester .[2]

-

The Critical Difference: Unlike the benzotriazole in HBTU, the 7-azabenzotriazole (HOAt) moiety contains a pyridine nitrogen.[1]

-

Aminolysis: This pyridine nitrogen accepts a hydrogen bond from the approaching amine nucleophile.[1] This positions the amine precisely for attack on the carbonyl carbon (general base catalysis/transition state stabilization).[1]

Visualization: HATU Activation & Aminolysis Pathway

Figure 1: The catalytic advantage of HATU.[1][2][3][4][5][6][7] The pyridine nitrogen (in OAt) stabilizes the transition state, facilitating attack on hindered secondary amines.[1]

Optimized Protocol for N-Substituted Glycines

This protocol is designed for Solid Phase Peptide Synthesis (SPPS) but is adaptable to solution phase.[1]

Reagents & Stoichiometry

The most common failure mode with HATU is guanidinylation .[1] If HATU is present in excess over the carboxylic acid, the unreacted HATU will react directly with the resin-bound amine, permanently "capping" it with a tetramethylguanidinium group.

The Golden Rule: Always use a slight deficit of HATU relative to the Amino Acid.

| Component | Equivalents (vs Resin) | Role | Notes |

| Fmoc-Amino Acid | 4.0 - 5.0 eq | Substrate | High excess drives kinetics.[1] |

| HATU | 3.9 - 4.9 eq | Activator | CRITICAL: Must be < Acid eq.[1] |

| DIEA (Hünig's Base) | 8.0 - 10.0 eq | Base | Maintains basic pH for activation.[1] |

| Solvent | N/A | Medium | DMF (Standard) or NMP (Difficult).[1] |

Step-by-Step Procedure

Step 1: Resin Preparation

-

Ensure the N-substituted glycine on the resin is fully deprotected (Fmoc removed).[1]

Step 2: Pre-Activation (The "Goldilocks" Zone) [1]

-

Dissolve the Fmoc-Amino Acid and HATU in minimal DMF (concentration ~0.5 M).[1]

-

Add DIEA.[1]

-

Wait exactly 30–60 seconds.

-

Why? You need to form the OAt-ester, but extended aging ( > 5 mins) increases the risk of racemization (if the incoming AA is chiral) and hydrolysis.[1]

-

Note: The solution should turn yellow.

-

Step 3: Coupling

-

Add the pre-activated mixture to the resin.[8]

-

Agitate: 1 to 2 hours at Room Temperature.

-

Optimization: For extremely hindered residues (e.g., N-tert-butyl), heat to 50°C (microwave or conventional) for 20 mins.[1]

-

Step 4: The Double Couple (Mandatory for N-subs)

-

Drain the vessel. Do not wash.

-

Repeat Steps 2 and 3 with fresh reagents.

-

Scientific Rationale: The first coupling may reach 80-90% conversion.[1] The second coupling drives the equilibrium to >99%, essential for long sequences.

Step 5: Capping (Optional but Recommended) [1]

-

After the double couple, add acetic anhydride/pyridine to cap any unreacted amines. This simplifies purification by preventing "deletion sequences" from growing further.[1]

Troubleshooting & Quality Control

The Guanidinium Trap

If your mass spectrum shows a peak at [M + 101 Da] , you have guanidinylated your peptide.[1]

-

Cause: Excess HATU reacted with the N-terminus.[1]

-

Fix: Reduce HATU stoichiometry to 0.95 equivalents relative to the Amino Acid.

Racemization

While Glycine is achiral, coupling a chiral amino acid onto an N-substituted glycine carries a risk of racemization due to the high activation required.[1]

-

Fix: Switch the base from DIEA to TMP (2,4,6-trimethylpyridine / Collidine) . TMP is a weaker, non-nucleophilic base that significantly lowers epimerization rates with HATU.[1]

Troubleshooting Logic Flow

Figure 2: Diagnostic workflow for HATU coupling failures.

References

-

Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1][2] An efficient peptide coupling additive.[1][4][5][6][9] Journal of the American Chemical Society. Link[1]

- Seminal paper introducing the HOAt/HATU structure and its advantage over HOBt.

-

Zuckermann, R. N., et al. (1994).[1] Discovery of Nanomolar Ligands for 7-Transmembrane G-Protein-Coupled Receptors from a Diverse N-(Substituted)glycine Peptoid Library. Journal of Medicinal Chemistry. Link[1]

- Foundational text on Peptoid synthesis protocols.

-

Albericio, F., & Carpino, L. A. (1997).[1][10] Coupling reagents and activation. Methods in Enzymology. Link

- Comprehensive review of coupling mechanisms including the guanidinyl

-

Standard Practices for Fmoc-Based Solid-Phase Peptide Synthesis . (Nowick Laboratory, UC Irvine).[1] Link

- Source for practical stoichiometry (4 eq AA / 3.

Sources

- 1. HATU - Wikipedia [en.wikipedia.org]

- 2. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. bachem.com [bachem.com]

- 5. reddit.com [reddit.com]

- 6. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]

- 7. reddit.com [reddit.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 10. pubs.acs.org [pubs.acs.org]

Application Note: High-Fidelity Synthesis of N-Cyclobutyl Peptoid Libraries via Sub-Monomer Solid-Phase Methods

Executive Summary

This guide details the protocol for synthesizing N-cyclobutyl peptoid (poly-N-substituted glycine) libraries. While standard peptoid synthesis is well-documented, the incorporation of N-cyclobutyl side chains presents unique opportunities and specific synthetic challenges. The cyclobutyl group offers a "Sweet Spot" in conformational design: it provides significant steric constraint to the backbone—favoring helical secondary structures (polyproline type-I like)—without the aromaticity of N-benzyl groups or the extreme steric bulk of N-tert-butyl groups. This protocol utilizes the Zuckermann sub-monomer method , optimized for the volatility and steric profile of cyclobutylamine.

Scientific Rationale & Chemical Basis[1][2][3][4][5][6][7]

Why N-Cyclobutyl?

Peptoids generally suffer from high conformational flexibility due to the lack of hydrogen bond donors and the achiral nature of the glycine backbone.[1] To create high-affinity ligands, backbone rigidity is required.

-

Conformational Constraint: The

-branching of the cyclobutyl group restricts the -

Metabolic Stability: Unlike peptides, the N-substituted backbone renders the oligomer resistant to proteases.[1] The cyclobutyl group adds lipophilicity for membrane permeability while maintaining a compact aliphatic profile.

The Sub-Monomer Strategy

We utilize the solid-phase sub-monomer synthesis method [2]. Unlike peptide synthesis which uses pre-made amino acids, this method builds the monomer on the resin in two steps per cycle:

-

Acylation: A resin-bound amine is acylated with bromoacetic acid and diisopropylcarbodiimide (DIC).

-

Displacement: The terminal bromide is displaced by a primary amine (Cyclobutylamine) via an

reaction.

Critical Consideration for Cyclobutylamine:

Cyclobutylamine is an

Materials and Reagent Preparation[1][7][9][10][11][12]

| Reagent | Specification | Preparation / Notes |

| Resin | Rink Amide MBHA | Loading: 0.5–0.7 mmol/g.[2] Swell in DMF for 30 min prior to use. |

| Bromoacetic Acid | 0.6 M in DMF | Dissolve crystals in anhydrous DMF. Freshly prepared. |

| DIC | 50% v/v in DMF | N,N'-Diisopropylcarbodiimide. Activator for acylation. |

| Cyclobutylamine | 1.5 M in NMP | Caution: Volatile (BP ~80°C). Store cold. Prepare solution in N-methylpyrrolidone (NMP) to reduce volatility during synthesis. |

| Wash Solvents | DMF, DCM | HPLC grade. |

| Cleavage Cocktail | 95% TFA, 2.5% TIS, 2.5% H2O | Trifluoroacetic acid / Triisopropylsilane / Water.[2][3] |

Experimental Protocol: The Sub-Monomer Cycle

Workflow Visualization

The following diagram illustrates the iterative two-step cycle required to build the peptoid backbone.

Figure 1: The Sub-Monomer Peptoid Synthesis Cycle optimized for Cyclobutylamine.

Detailed Step-by-Step Procedure

Step 0: Resin Preparation

-

Weigh Rink Amide MBHA resin into a fritted reaction vessel.[2]

-

Add DMF (10 mL/g resin) and swell for 30 minutes.

-

Deprotect the Fmoc group using 20% piperidine in DMF (2 x 10 min).

-

Wash resin: DMF (3x), DCM (3x), DMF (3x).

Step 1: Acylation (The Linker)

-

Add 0.6 M Bromoacetic acid in DMF (approx. 5-8 equivalents relative to resin loading).

-

Add 50% v/v DIC in DMF (approx. same molar equivalents as bromoacetic acid).

-

Agitate at Room Temperature (RT) for 20 minutes .

-

Expert Insight: This reaction is rapid. Extending beyond 30 minutes does not improve yield and may promote side reactions.

-

-

Wash resin: DMF (3x), DCM (3x), DMF (3x).

Step 2: Displacement (The Cyclobutyl Incorporation)

-

Add 1.5 M Cyclobutylamine in NMP to the resin.

-

Agitate for 60 minutes at 35°C (or 90 minutes at RT).

-

Expert Insight: Unlike linear amines (e.g., methylamine) which react in 20 mins, cyclobutylamine requires extended time due to steric hindrance at the

-carbon. The use of NMP as a solvent is preferred over DMF here to mitigate the volatility of the amine and improve swelling.

-

-

Drain and Wash: DMF (3x), DCM (3x), DMF (3x).[2]

-

Chloranil Test: Perform a chloranil test on a few resin beads.

-

Result: Beads should turn green/blue (indicating a secondary amine is present). If colorless, the displacement failed—repeat Step 2.

-

Step 3: Iteration Repeat Steps 1 and 2 to build the desired sequence length.

Step 4: Cleavage

-

Wash resin thoroughly with DCM (5x) to remove all traces of DMF (DMF interferes with TFA cleavage).

-

Treat resin with Cleavage Cocktail (95% TFA, 2.5% TIS, 2.5% H2O) for 30 minutes.

-

Filter resin and collect the filtrate. Evaporate TFA under nitrogen flow.

-

Resuspend in 50% Acetonitrile/Water and lyophilize.

Library Synthesis: Split-and-Pool Logic

For library generation, we employ the Split-and-Pool (or Split-and-Mix) method.[4] This allows the synthesis of One-Bead-One-Compound (OBOC) libraries, where every bead carries a unique chemical history.

Workflow Diagram

Figure 2: Split-and-Pool Strategy for N-Cyclobutyl Hybrid Libraries.

Protocol for Library Generation

-

Common Acylation: Perform the bromoacetylation (Step 1 above) on the entire pool of resin in a single large vessel.

-

Split: Suspend the resin in DMF and distribute equally into separate reaction vessels (e.g., 5 vessels for 5 different amines).

-

Variable Displacement: Add a different amine to each vessel.

-

Vessel A: Cyclobutylamine (The structural constraint).

-

Vessel B-E: Other amines (e.g., cationic amines for solubility, aromatic amines for hydrophobic interaction).

-

-

Pool: After the displacement reaction is complete and verified (Chloranil test), wash all sub-batches, combine them back into the main vessel, and mix thoroughly.

-

Repeat: Proceed to the next Acylation step.

Quality Control & Troubleshooting

Analytical Validation

Randomly select 10-20 beads from the final library. Cleave individually and analyze via LC-MS (ESI).

-

Success Criteria: Major peak corresponds to the calculated mass of the expected peptoid. Purity > 85%.

-

Common Contaminant: Mass + 80 Da (Bromoacetyl adduct). This indicates incomplete displacement.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Incomplete Displacement (Mass + 79/80) | Steric hindrance of cyclobutyl group; Old amine stock. | Increase displacement time to 2 hours; Raise temp to 40°C; Use fresh amine. |

| Low Overall Yield | Resin aggregation during synthesis. | Use NMP instead of DMF for washes; Reduce resin loading (use 0.5 mmol/g). |

| Deletion Sequences (Mass - Monomer) | Incomplete acylation. | Ensure Bromoacetic acid/DIC are fresh; Double couple the acylation step. |

References

-

Kirshenbaum, K., et al. (1998).[5][6][7][8] Sequence-specific polypeptoids: A diverse family of heteropolymers with stable secondary structure.[6] Proceedings of the National Academy of Sciences, 95(8), 4303–4308.[7] [Link]

-

Zuckermann, R. N., Kerr, J. M., Kent, S. B., & Moos, W. H. (1992).[9][10][11][12][13] Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis.[2][13] Journal of the American Chemical Society, 114(26), 10646–10647.[10][12] [Link]

-

Culf, A. S., & Ouellette, R. J. (2010).[2] Solid-phase synthesis of N-substituted glycine oligomers (peptoids) and derivatives. Molecules, 15(8), 5282–5335. [Link]

-

Figliozzi, G. M., Goldsmith, R., Ng, S. C., Banville, S. C., & Zuckermann, R. N. (1996). Synthesis of N-substituted glycine peptoid libraries. Methods in Enzymology, 267, 437–447. [Link]

Sources

- 1. Recent Advances in the Synthesis of Peptoid Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. escholarship.org [escholarship.org]

- 3. zenodo.org [zenodo.org]

- 4. Peptide Library Synthesis - Synthesis of Peptide Library - QYAOBIO [qyaobio.com]

- 5. NMR determination of the major solution conformation of a peptoid pentamer with chiral side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. gmaayanlab.net.technion.ac.il [gmaayanlab.net.technion.ac.il]

- 7. acert.cornell.edu [acert.cornell.edu]

- 8. pnas.org [pnas.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Ronald N. Zuckermann - Google Scholar [scholar.google.com]

- 11. web.stanford.edu [web.stanford.edu]

- 12. Zuckermann, R.N., Kerr, J.M., Kent, S.B.H. and Moos, W.H. (1992) Efficient method for the preparation of peptoids [oligo (N-substituted) glycines] by submonomer solid-phase synthesis. Journal of American Chemical Society, 114(26), 10646-10647.doi10.1021/ja00052a076 - References - Scientific Research Publishing [scirp.org]

- 13. semanticscholar.org [semanticscholar.org]

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in N-Cyclobutyl Peptide Coupling

Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, chemists, and professionals in drug development who are navigating the complexities of incorporating N-cyclobutyl amino acids into peptide sequences. The bulky and sterically demanding nature of the N-cyclobutyl group presents unique challenges to standard peptide coupling protocols. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these hurdles and achieve successful synthesis of your target peptides.

Introduction: The Challenge of N-Cyclobutyl Amino Acids

The incorporation of N-substituted amino acids, such as those with an N-cyclobutyl group, is a valuable strategy in medicinal chemistry to enhance the pharmacological properties of peptides, including metabolic stability and cell permeability. However, the steric bulk of the cyclobutyl moiety on the amide nitrogen significantly hinders the approach of the activated carboxyl group, slowing down the kinetics of peptide bond formation and often leading to incomplete reactions. This guide will equip you with the knowledge and techniques to effectively manage these steric challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my coupling reaction with an N-cyclobutyl amino acid failing or showing low yield with standard reagents like DIC/HOBt?

Standard carbodiimide-based coupling reagents such as Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), even with additives like 1-Hydroxybenzotriazole (HOBt), are often not potent enough to overcome the significant steric barrier imposed by the N-cyclobutyl group. These reagents form activated esters that are not sufficiently reactive to couple efficiently with the sterically hindered N-cyclobutyl amine.

Q2: What are the best types of coupling reagents for N-cyclobutyl amino acids?

For sterically demanding couplings, it is crucial to switch to more powerful in-situ activating reagents. These are broadly categorized into two classes:

-

Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly effective as they form more reactive OAt or OBt esters. HATU is often considered one of the most efficient coupling reagents for difficult sequences due to the anchimeric assistance provided by the pyridine nitrogen in HOAt.

-

Phosphonium Salts: Reagents such as PyBOP and particularly halogenophosphonium salts like PyBroP and PyCloP have shown excellent results for coupling other N-alkylated amino acids and are highly recommended for N-cyclobutyl derivatives. These reagents can form highly reactive acylphosphonium intermediates.

Q3: How can I be sure that my coupling reaction has gone to completion?

It is essential to monitor the reaction progress. A qualitative ninhydrin (Kaiser) test is a common method to detect the presence of free primary amines on the resin. However, for N-substituted amino acids like N-cyclobutyl derivatives, the standard Kaiser test is not applicable as it relies on the presence of a primary amine. Alternative tests for secondary amines, such as the chloranil test or a bromophenol blue test, should be used. A negative test indicates the absence of free amines and suggests a complete coupling.

Q4: I am observing racemization in the amino acid being coupled to the N-cyclobutyl residue. How can I minimize this?

Racemization is a significant risk in sterically hindered couplings, often exacerbated by extended reaction times and stronger bases. To mitigate racemization:

-

Choice of Base: Use a weaker, non-nucleophilic base. While DIPEA is commonly used, a bulkier and less basic option like 2,4,6-collidine can reduce the rate of racemization.

-

Additives: The use of additives like HOBt, and more effectively, HOAt or OxymaPure®, can suppress racemization by forming active esters that are less prone to epimerization.[1][2]

-

Temperature Control: Avoid excessive heat, as higher temperatures can accelerate racemization. If heating is necessary to drive the coupling, it should be carefully optimized.

Q5: Can I use microwave-assisted peptide synthesis (MAPS) for N-cyclobutyl couplings?

Yes, MAPS can be a highly effective technique. The use of microwave energy can significantly accelerate the slow kinetics of sterically hindered couplings, allowing for shorter reaction times and potentially higher yields. However, it is crucial to carefully control the temperature to prevent racemization and other side reactions.

Troubleshooting Guide: Step-by-Step Solutions

This section provides a structured approach to troubleshooting common issues encountered during N-cyclobutyl peptide coupling.

Problem 1: Incomplete Coupling (Low Yield or Deletion Sequences)

Logical Troubleshooting Workflow

Caption: Troubleshooting workflow for incomplete N-cyclobutyl peptide coupling.

Detailed Protocols:

-

Protocol 1: Double Coupling with HATU

-

First Coupling:

-

Following standard Fmoc deprotection and washing of the resin-bound peptide.

-

In a separate vessel, pre-activate the Fmoc-N-cyclobutyl-amino acid (3 equivalents relative to resin loading). Dissolve the amino acid, HATU (2.9 equivalents), and a non-nucleophilic base like DIPEA or 2,4,6-collidine (6 equivalents) in DMF or NMP.

-

Allow the pre-activation to proceed for 2-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours.

-

-

Wash: Wash the resin thoroughly with DMF.

-

Second Coupling:

-

Repeat the pre-activation and coupling steps with a fresh solution of the activated Fmoc-N-cyclobutyl-amino acid.

-

Allow the second coupling to proceed for another 1-2 hours.

-

-

Monitoring: After the second coupling, wash the resin and perform a chloranil test to check for the presence of free secondary amines.

-

-

Protocol 2: Acyl Halide Method for Extremely Hindered Couplings This protocol is recommended when even potent uronium/phosphonium reagents fail.

-

Acyl Fluoride Formation:

-

Dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Xaa-OH) (1 equivalent) in an anhydrous solvent like dichloromethane (DCM).

-

Add a fluorinating agent (e.g., TFFH) and a suitable base.

-

-

Coupling Reaction:

-

Add the solution containing the acyl fluoride to the deprotected, resin-bound N-cyclobutyl amine.

-

Allow the reaction to proceed. Monitor carefully as acyl fluorides are highly reactive.

-

-

Problem 2: Significant Racemization of the Coupled Amino Acid

Strategies for Minimizing Racemization

| Strategy | Rationale | Recommended Action |

| Base Selection | The basicity and steric bulk of the tertiary amine used can influence the rate of α-proton abstraction, which leads to racemization.[2] | Replace DIPEA (pKa ~10.7) with a weaker, more sterically hindered base like 2,4,6-collidine (pKa ~7.4). |

| Coupling Additives | Additives form active esters that can be less prone to racemization than other activated species. | Always use an additive. OxymaPure® and HOAt are generally more effective at suppressing racemization than HOBt.[1] |

| Pre-activation Time | Prolonged exposure of the activated amino acid to the base before coupling can increase the risk of racemization. | Minimize pre-activation time to 1-5 minutes before adding the activated mixture to the resin. |

| Temperature Control | Higher temperatures increase the rate of both the desired coupling and the undesired racemization. | Maintain room temperature if possible. If heating is required, do not exceed 50°C and minimize the heating time. |

Data Summary: Coupling Reagent Effectiveness

The choice of coupling reagent is paramount for success. The following table summarizes the relative effectiveness of common reagents for sterically hindered couplings.

| Coupling Reagent | Activated Species | Relative Reactivity | Suitability for N-Cyclobutyl Coupling |

| DIC/HOBt | OBt ester | Low | Not recommended |

| HBTU/PyBOP | OBt ester | Moderate | Can be effective, but may require extended times |

| HCTU | O-6-ClBt ester | High | Good choice, more reactive than HBTU |

| HATU/PyAOP | OAt ester | Very High | Highly Recommended |

| COMU | Oxyma ester | Very High | Highly Recommended ; offers safety advantages over triazole-based reagents |

| PyBroP/PyCloP | Acyl Halide | Extremely High | Excellent for highly hindered systems ; use with caution due to high reactivity |

Visualizing the Mechanism of Action: Uronium Salt Activation

The diagram below illustrates the general mechanism of carboxyl group activation by a uronium salt like HATU, leading to the formation of a highly reactive OAt ester, which can then react with the sterically hindered N-cyclobutyl amine.

Caption: Activation and coupling pathway using HATU for N-cyclobutyl peptides.

This technical support guide provides a comprehensive framework for addressing the challenges associated with N-cyclobutyl peptide coupling. By understanding the underlying principles and applying the recommended strategies, researchers can significantly improve the success rate of synthesizing these valuable, modified peptides.

References

-

Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

- Coste, J., Le-Nguyen, D., & Castro, B. (1990). PyBroP® and PyCloP as halogenophosphonium salts. Tetrahedron Letters, 31(1), 205-208.

- Fields, G. B., Lauer-Fields, J. L., & Fields, C. G. (2011). Procedures to Improve Difficult Couplings. In Methods in Molecular Biology (Vol. 794, pp. 19-31). Humana Press.

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

-

Coupling N-Methylated Amino Acids Using PyBroPl and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application. (n.d.). Retrieved from [Link]

-

Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. (1998). PubMed. Retrieved from [Link]

-

Improving Oral Bioavailability of Cyclic Peptides by N-Methylation. (2017). ResearchGate. Retrieved from [Link]

Sources

Validation & Comparative

Unveiling the Fragmentation Fingerprints of N-Cyclobutyl Peptides: A Comparative Guide for Researchers

For Immediate Release

In the dynamic landscape of peptide-based drug discovery, novel modifications are continuously explored to enhance therapeutic properties. Among these, N-terminal cyclobutylation has emerged as a promising strategy to improve metabolic stability and cell permeability. However, the successful development and characterization of these modified peptides hinge on a thorough understanding of their behavior under mass spectrometric analysis. This guide provides a comprehensive comparison of the collision-induced dissociation (CID) fragmentation patterns of N-cyclobutyl peptides with their unmodified and N-terminal proline-containing counterparts, offering researchers, scientists, and drug development professionals a critical resource for structural elucidation and quality control.

Introduction: The Significance of N-Terminal Modifications

The N-terminus of a peptide is a critical site for modifications aimed at modulating its pharmacological profile. The introduction of a cyclobutyl group, a four-membered carbocyclic ring, imparts a unique structural constraint and increased lipophilicity. This modification can protect the N-terminus from enzymatic degradation and facilitate passage across cellular membranes. Understanding how this modification influences fragmentation in tandem mass spectrometry (MS/MS) is paramount for confident sequence verification and the identification of modification sites.

The fragmentation of peptides in a mass spectrometer, typically through CID, results in a series of characteristic product ions, primarily b- and y-type ions, which arise from cleavage of the peptide backbone amide bonds.[1][2] The pattern and relative abundance of these fragment ions provide the necessary information to deduce the amino acid sequence.[1] However, modifications to the peptide can significantly alter these fragmentation pathways.[3]

The N-Cyclobutyl Moiety: A Structural Analogy to Proline

From a structural standpoint, the N-cyclobutyl group introduces a tertiary amine at the N-terminus, a feature it shares with the imino acid proline. This similarity suggests that the fragmentation behavior of N-cyclobutyl peptides might echo the well-documented "proline effect." The proline effect is characterized by a preferential cleavage of the peptide bond N-terminal to the proline residue, leading to an unusually intense y-ion series.[4] This is attributed to the high proton affinity of the tertiary amide nitrogen within the proline ring.

Comparative Fragmentation Analysis: N-Cyclobutyl vs. Unmodified and Proline-Containing Peptides

To elucidate the characteristic fragmentation patterns of N-cyclobutyl peptides, we present a comparative analysis based on hypothetical but chemically sound fragmentation principles, drawing parallels from existing literature on modified peptides.

Unmodified Peptides: The Baseline

In low-energy CID, unmodified peptides typically fragment along the backbone, producing a distribution of b- and y-ions. The relative intensities of these ions are influenced by the amino acid sequence and the "mobile proton" model, where the charge-carrying proton migrates along the peptide backbone, inducing fragmentation at various amide bonds.

N-Cyclobutyl Peptides: Key Fragmentation Pathways

N-terminal cyclobutylation is expected to introduce several distinct features into the MS/MS spectrum:

-

Dominant b-Ion Series: The presence of the basic tertiary amine in the cyclobutyl group is likely to sequester the proton, localizing the charge at the N-terminus. This "charge-fixing" effect would favor the formation of N-terminal fragment ions, resulting in a more prominent b-ion series compared to unmodified peptides.

-

Characteristic Neutral Loss: A hallmark of N-cyclobutyl peptides is the anticipated neutral loss of cyclobutene (C4H6, 54 Da) or cyclobutane (C4H8, 56 Da) from the precursor ion and larger b-ions. This type of fragmentation is a common phenomenon for molecules containing cyclic moieties and can serve as a diagnostic marker for the presence of the N-cyclobutyl group.[5]

-

Internal Fragmentation: The rigid cyclobutyl ring may also promote specific internal fragmentation pathways, leading to characteristic immonium-type ions or other internal fragments that can aid in structural confirmation.

Proline-Containing Peptides: A Valuable Comparison

As mentioned, the N-terminal proline residue induces a strong "proline effect," leading to enhanced cleavage C-terminal to the preceding residue and often resulting in a dominant y-ion series. While N-cyclobutyl peptides are also expected to exhibit charge localization, the resulting fragmentation may differ due to the distinct ring strain and electronic properties of the cyclobutyl group compared to the pyrrolidine ring of proline.

Experimental Data: A Hypothetical Comparison

Table 1: Predicted Relative Abundance of Key Ion Types in CID of a Model Peptide (e.g., G-P-R)

| N-Terminal Group | Dominant Ion Series | Characteristic Neutral Loss | Expected "Proline-like" Cleavage |

| Unmodified (H-) | Mixed b- and y-ions | None | Not applicable |

| N-Cyclobutyl- | Predominantly b-ions | Loss of cyclobutene (54 Da) or cyclobutane (56 Da) | Potential for enhanced cleavage at the first peptide bond |

| Proline- | Predominantly y-ions | None | Strong cleavage N-terminal to Proline |

Visualizing the Fragmentation Pathways

To further illustrate the proposed fragmentation mechanisms, the following diagrams are provided in Graphviz DOT language.

Figure 1: Comparative Fragmentation of Peptides.

Experimental Protocols

To aid researchers in the analysis of N-cyclobutyl peptides, a general workflow for tandem mass spectrometry is outlined below.

Sample Preparation

-

Peptide Synthesis and Purification: Synthesize N-cyclobutyl peptides using standard solid-phase or solution-phase peptide synthesis protocols. Purify the peptides to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Sample Formulation: Dissolve the purified peptide in a suitable solvent for mass spectrometry analysis, typically a mixture of water and acetonitrile with a small amount of formic acid (e.g., 0.1%) to facilitate protonation.

Mass Spectrometry Analysis

-

Instrumentation: Utilize a tandem mass spectrometer equipped with an electrospray ionization (ESI) source and a collision cell (e.g., quadrupole, ion trap, or HCD cell).

-

MS1 Scan: Acquire a full scan mass spectrum (MS1) to determine the mass-to-charge ratio (m/z) of the protonated N-cyclobutyl peptide precursor ion.

-

MS/MS Scan (CID):

-

Isolate the precursor ion of interest in the first stage of the mass spectrometer.

-

Subject the isolated precursor ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in the collision cell.

-

Optimize the collision energy to achieve a rich fragmentation spectrum, ensuring the presence of both fragment ions and some remaining precursor ion.

-

Acquire the MS/MS spectrum of the resulting fragment ions.

-

Data Analysis

-

Spectrum Interpretation: Analyze the MS/MS spectrum to identify the b- and y-ion series.

-

Neutral Loss Identification: Scrutinize the spectrum for characteristic neutral losses from the precursor and fragment ions, specifically looking for losses of 54 Da or 56 Da.

-

Sequence Confirmation: Use the identified fragment ions to confirm the amino acid sequence of the peptide.

-

Software Assistance: Employ peptide sequencing software to assist in the interpretation of the MS/MS data.

Figure 2: MS/MS Workflow for N-Cyclobutyl Peptides.

Conclusion and Future Perspectives

The N-terminal cyclobutylation of peptides represents a valuable tool in the design of novel therapeutics. A thorough understanding of their fragmentation behavior in mass spectrometry is essential for their confident characterization. This guide has outlined the expected fragmentation patterns of N-cyclobutyl peptides, highlighting the anticipated dominance of the b-ion series and the diagnostic neutral loss of the cyclobutyl moiety. By comparing these characteristics to unmodified and proline-containing peptides, researchers are better equipped to interpret MS/MS data and accelerate their drug discovery and development efforts.

Future work should focus on generating and publishing detailed, high-resolution MS/MS spectra of a variety of N-cyclobutyl peptides to build a comprehensive spectral library. This will further refine our understanding of their fragmentation pathways and facilitate the development of automated software tools for their identification.

References

-

Rappsilber, J., et al. (2016). Optimized fragmentation regime for diazirine photo-cross-linked peptides. Analytical Chemistry. [Link]

- Zhang, Q., et al. (2025).

- Karakaplan, M., et al. (2020). Structure-Based Design, Synthesis and Bioactivity of a New Anti-TNFα Cyclopeptide. Molecules.

- Chemistry LibreTexts. (2023). CID of Peptides and De Novo Sequencing.

- Kaur, H., et al. (2018). Statistical Characterization of the Multi-Charged Fragment Ions in the CID and HCD Spectrum.

- Chawner, R., et al. (2012). The influence of a C-terminal basic residue on peptide fragmentation pathways.

- Ma, B., et al. (2016). High-Resolution HCD MS/MS for Top-Down Proteomics. Analytical Chemistry.

- Schwartz, B. L., et al. (2001). Cleavage N-Terminal to Proline: Analysis of a Database of Peptide Tandem Mass Spectra. Journal of the American Society for Mass Spectrometry.

- MS Vision. (n.d.).

- Tabb, D. L., et al. (2003). Investigation of neutral loss during collision induced dissociation of peptide ions. Journal of proteome research.

- Vecchi, M. M., et al. (2019).

- Mtoz Biolabs. (n.d.). MS-Based Protein N-Terminal Sequence Analysis Service.

- Glish, G. L., & Vachet, R. W. (2003). The basics of peptide fragmentation.

- Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab, Scripps Research.

- Loo, J. A. (2017). Top-down mass spectrometry of proteins. Mass Spectrometry Reviews.

- Wysocki, V. H., et al. (2005). Mobile and localized protons: a framework for understanding peptide dissociation. Journal of the American Society for Mass Spectrometry.

- Harrison, A. G. (2009). The gas-phase chemistry of protonated peptides. Mass spectrometry reviews.

- Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass spectrometry reviews.

- Medzihradszky, K. F. (2005). Peptide and protein sequence analysis by mass spectrometry. Mass Spectrometry Reviews.

- Biemann, K. (1990).

- Roepstorff, P., & Fohlman, J. (1984). Proposal for a common nomenclature for sequence ions in mass spectra of peptides. Biomedical mass spectrometry.

- Johnson, R. S., et al. (1987). Collision-induced fragmentation of (M+ H)+ ions of peptides. Side chain specific sequence ions. Analytical chemistry.

- Papayannopoulos, I. A. (1995). The interpretation of collision-induced dissociation tandem mass spectra of peptides. Mass spectrometry reviews.

- Falick, A. M., et al. (1993). Low-energy collision-induced dissociation of protonated peptides. Journal of the American Society for Mass Spectrometry.

- Tabb, D. L., et al. (2003). MyriMatch: a peptide-to-spectrum matching tool for tandem mass spectrometry. Journal of proteome research.

Sources

- 1. Sequencing Cyclic Peptides by Multistage Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Collision-induced dissociation (CID) of peptides and proteins [pubmed.ncbi.nlm.nih.gov]

- 3. Peptide Scrambling During Collision-Induced Dissociation is Influenced by N-terminal Residue Basicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigation of neutral loss during collision induced dissociation of peptide ions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

Shielding Peptides from Degradation: A Comparative Guide to N-Cyclobutyl and N-Methyl Modifications for Enhanced Metabolic Half-Life

For researchers, scientists, and drug development professionals, the fleeting metabolic half-life of peptide therapeutics presents a significant hurdle. This guide provides an in-depth technical comparison of two N-terminal modification strategies, N-cyclobutylation and N-methylation, aimed at enhancing peptide stability. By examining the underlying mechanisms and providing actionable experimental protocols, this document serves as a valuable resource for designing peptides with improved pharmacokinetic profiles.

The therapeutic potential of peptides is often hampered by their rapid in vivo degradation by proteases.[1][2] A primary strategy to overcome this limitation is the chemical modification of the peptide backbone, particularly at the N-terminus, to block the action of exopeptidases.[1][3] Among these modifications, N-alkylation has emerged as a robust method to increase metabolic stability.[1] This guide will focus on a comparative analysis of two such modifications: the well-established N-methylation and the less-explored, yet potentially more effective, N-cyclobutylation.

The Mechanism of Protection: Steric Hindrance as a Shield

The principal mechanism by which N-terminal alkylation enhances metabolic stability is through steric hindrance. Proteolytic enzymes, which are highly specific in their recognition of substrate peptides, are sterically hindered from accessing the scissile peptide bond when a bulky alkyl group is present on the N-terminal nitrogen atom.[1]

N-Methylation: The Established Standard

N-methylation, the addition of a methyl group (-CH₃) to the N-terminal amine, is a widely adopted strategy for improving the metabolic stability of peptides.[1] The methyl group, while relatively small, provides sufficient bulk to disrupt the binding of many exopeptidases, thereby slowing down the rate of enzymatic degradation.[1] This increased resistance to proteolysis translates to a longer circulating half-life in biological systems, a critical factor for therapeutic efficacy.[4]

N-Cyclobutylation: A Bulkier Alternative for Enhanced Protection

While N-methylation is effective, the exploration of larger, more sterically demanding alkyl groups like cyclobutyl offers a promising avenue for even greater proteolytic resistance. The cyclobutyl group, a four-membered carbon ring, is significantly larger than a methyl group. This increased bulk is hypothesized to provide a more substantial steric shield, further impeding the approach of proteolytic enzymes.

Although direct comparative studies on the metabolic half-life of N-cyclobutyl versus N-methyl peptides are not extensively available in the current literature, the fundamental principle of steric hindrance suggests that the larger cyclobutyl group could offer superior protection. The increased steric bulk of the cyclobutyl moiety is expected to create a more pronounced disruption of the enzyme-substrate interaction, leading to a greater reduction in the rate of cleavage and, consequently, a longer metabolic half-life.

Physicochemical Properties: A Balancing Act

Beyond steric hindrance, N-terminal modification also influences the physicochemical properties of peptides, such as lipophilicity. An increase in lipophilicity can enhance membrane permeability, which is beneficial for intracellular targets.[5]

-

N-Methylation: The addition of a methyl group generally leads to a modest increase in lipophilicity.[5]

-

N-Cyclobutylation: The larger, more hydrocarbon-rich cyclobutyl group is expected to impart a more significant increase in lipophilicity compared to a methyl group.

This enhanced lipophilicity of N-cyclobutyl peptides could be advantageous for oral bioavailability and cell penetration. However, it is a critical parameter to balance, as excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.

Experimental Data: A Call for Direct Comparison

| Feature | N-Methyl Peptide | N-Cyclobutyl Peptide (Projected) | Rationale |

| Metabolic Half-life | Increased[1][4] | Potentially greater increase | Increased steric hindrance from the larger cyclobutyl group. |

| Proteolytic Resistance | Enhanced[1] | Potentially enhanced further | Greater steric shield against peptidases. |

| Lipophilicity (logP) | Moderate increase[5] | Significant increase | Larger hydrophobic surface area of the cyclobutyl group. |

| Aqueous Solubility | May decrease | Likely to decrease more significantly | Increased lipophilicity can reduce solubility in aqueous media. |

| Synthesis Complexity | Established protocols[6] | More complex, less common building blocks | Availability of N-cyclobutyl amino acids is more limited. |

Experimental Protocols for Comparative Analysis

To empower researchers to directly compare the metabolic stability of N-cyclobutyl and N-methyl peptides, this section provides detailed, step-by-step methodologies for key in vitro assays.

In Vitro Plasma Stability Assay

This assay assesses the stability of a peptide in the presence of proteases found in plasma.

Protocol:

-

Peptide Preparation: Dissolve the N-methylated and N-cyclobutylated peptides, along with an unmodified control peptide, in a suitable buffer (e.g., PBS) to a final stock concentration of 1 mg/mL.

-

Plasma Incubation:

-

Thaw pooled human plasma (or plasma from another relevant species) at 37°C.

-

In separate microcentrifuge tubes, add 95 µL of plasma.

-

Spike each tube with 5 µL of the respective peptide stock solution to achieve a final concentration of 50 µg/mL.

-

Incubate the tubes at 37°C in a shaking water bath.

-

-

Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take a 20 µL aliquot from each tube.

-

Protein Precipitation: Immediately add the 20 µL aliquot to a new tube containing 80 µL of ice-cold acetonitrile with an internal standard to precipitate plasma proteins and stop the enzymatic reaction.

-

Centrifugation: Vortex the tubes and centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

LC-MS/MS Analysis: Transfer the supernatant to an HPLC vial and analyze the remaining peptide concentration using a validated LC-MS/MS method.

-

Data Analysis: Plot the percentage of remaining peptide against time and calculate the half-life (t₁/₂) for each peptide.

Caption: Workflow for the in vitro plasma stability assay.

Enzymatic Cleavage Assay with Specific Proteases

To understand the specific vulnerabilities of the modified peptides, assays with isolated proteases can be performed.

Protocol:

-

Reaction Setup: In separate tubes, prepare a reaction mixture containing the peptide (N-methyl, N-cyclobutyl, or control) at a final concentration of 100 µM in an appropriate reaction buffer.

-

Enzyme Addition: Initiate the reaction by adding a specific protease (e.g., trypsin, chymotrypsin, or a relevant exopeptidase) to a final concentration of 1 µg/mL.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme (typically 37°C).

-

Time-Point Quenching: At various time points, stop the reaction by adding a quenching solution (e.g., 1% trifluoroacetic acid).

-

Analysis: Analyze the samples by RP-HPLC or LC-MS to monitor the disappearance of the parent peptide and the appearance of cleavage products.

-

Kinetic Analysis: Determine the initial velocity of the reaction for each peptide and compare the susceptibility to cleavage.

Sources

- 1. Peptide N-Terminal Modification Service - Creative Peptides [creative-peptides.com]

- 2. researchgate.net [researchgate.net]

- 3. Impact of C- and N-terminal protection on the stability, metal chelation and antimicrobial properties of calcitermin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfachemic.com [alfachemic.com]

- 5. In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. Strategies to improve plasma half life time of peptide and protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

structural validation of peptoid helices containing N-cyclobutyl groups

An Investigative Guide to the Structural Validation of N-Cyclobutyl Peptoid Helices

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of key biophysical techniques for the structural elucidation of peptoid helices, with a specific focus on the emerging class of N-cyclobutyl substituted oligomers. While extensive research has validated helices formed from bulky, chiral side chains, the structural implications of smaller, achiral cycloalkyl groups like the N-cyclobutyl moiety remain an area of active investigation. This document outlines a robust, multi-technique workflow, explaining the causal logic behind experimental choices and presenting methodologies to achieve comprehensive structural validation.

Introduction: The Structural Frontier of N-Alkyl Peptoids